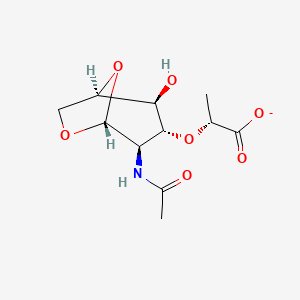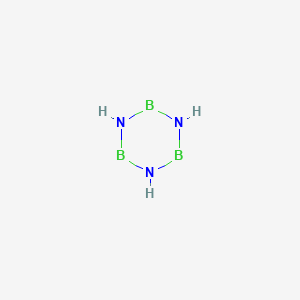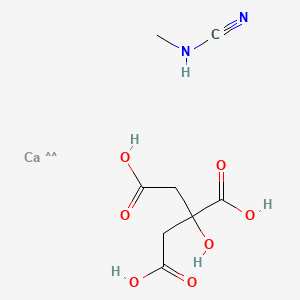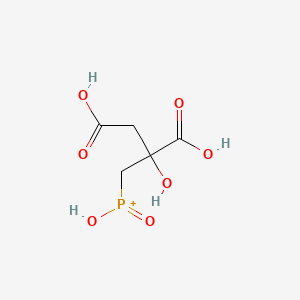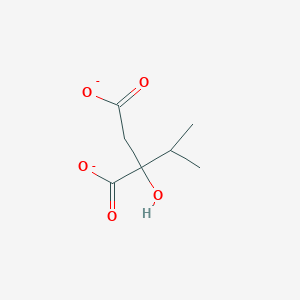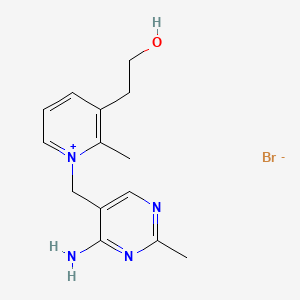
Pyrithiamine bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-amino-2-methylpyrimidin-5-ylmethyl)-3-(2-hydroxyethyl)-2-methylpyridinium bromide is a pyridinium salt that is 1-(4-amino-2-methylpyrimidin-5-ylmethyl)-3-(2-hydroxyethyl)-2-methylpyridinium having bromide as the counterion. It is a pyridinium salt and an organic bromide salt. It contains a pyrithiamine.
Wissenschaftliche Forschungsanwendungen
Immunological Function Alteration : Pyrithiamine bromide (PB) has been studied for its effects on immunological functions. In a study, it was shown that PB can selectively suppress humoral antibody responses in B6C3F1 mice (Peden-Adams et al., 2004).
Protection Against Acetylcholinesterase Inhibition by Pesticides : Research indicates that PB can protect acetylcholinesterase in human muscle from inhibition by certain pesticides, suggesting a potential role for PB in protecting against pesticide exposure (Henderson et al., 2012).
Genomic and Genetic Insights : Using zebrafish as a model, the genomic and genetic effects of PB were explored. This research provides insights into the molecular impact of PB, which could aid in developing therapies for conditions like Gulf War Illness (Myers & Williams, 2011).
Autonomic, Hemodynamic, and Metabolic Effects : A study on ovariectomized mice revealed that low doses of PB could modulate heart rate variability, indicating potential applications in autonomic function modulation (Ribeiro et al., 2018).
Determination in Biological Samples : An overview of methodologies for quantifying PB and its metabolites in biological samples highlights the diverse analytical techniques used in PB research (Zhao et al., 2006).
Carbamate Nerve Agent Prophylactics : PB's use as a nerve agent prophylactic was examined using zebrafish to assess its developmental neurotoxicity and effects on neuronal connectivity, providing insights into the drug's broader impacts on neurobiology (Fischer et al., 2015).
Neuronal Apoptosis Mechanism Study : Research on rat cerebellar granule cells showed that PB could induce apoptotic cell death mediated by reactive oxygen species, providing a mechanistic understanding of its potential neurotoxicity (Li et al., 2001).
Effects on Food Motivation : A study on rats revealed that PB could decrease food motivation, suggesting an impact on behavioral aspects related to hunger and consumption (Haaren et al., 2001).
Antioxidant Defense System Interaction : Investigation of PB's interaction with physical stress on the antioxidant defense system in mice muscle tissue showed altered antioxidant enzyme activities, indicating oxidative stress responses (Jagannathan et al., 2001).
Blood-Brain Barrier Permeability Study : Research on rats indicated that stress could reduce the permeability of the blood-brain barrier to PB, challenging previous findings and suggesting the need for further study (Sinton et al., 2000).
Stress and Cholinesterase Inhibitor Interactions : A study exploring the interaction between stress and PB on cholinesterase inhibition in rats highlighted the potential for unexpected central nervous system effects under stress conditions (Beck et al., 2003).
Eigenschaften
CAS-Nummer |
616-92-2 |
|---|---|
Produktname |
Pyrithiamine bromide |
Molekularformel |
C14H19BrN4O |
Molekulargewicht |
339.23 g/mol |
IUPAC-Name |
2-[1-[(4-amino-2-methylpyrimidin-5-yl)methyl]-2-methylpyridin-1-ium-3-yl]ethanol;bromide |
InChI |
InChI=1S/C14H19N4O.BrH/c1-10-12(5-7-19)4-3-6-18(10)9-13-8-16-11(2)17-14(13)15;/h3-4,6,8,19H,5,7,9H2,1-2H3,(H2,15,16,17);1H/q+1;/p-1 |
InChI-Schlüssel |
GUWSQVZFXHIGLN-UHFFFAOYSA-M |
SMILES |
CC1=C(C=CC=[N+]1CC2=CN=C(N=C2N)C)CCO.[Br-] |
Kanonische SMILES |
CC1=C(C=CC=[N+]1CC2=CN=C(N=C2N)C)CCO.[Br-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



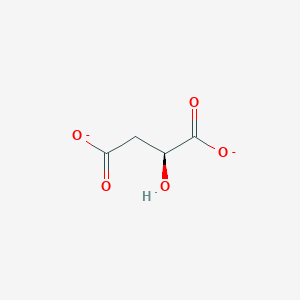

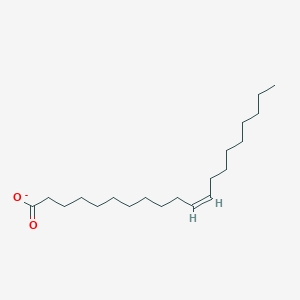
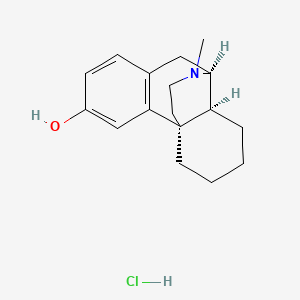

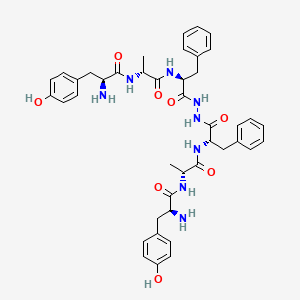
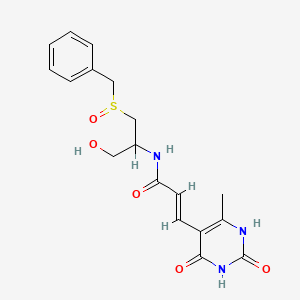
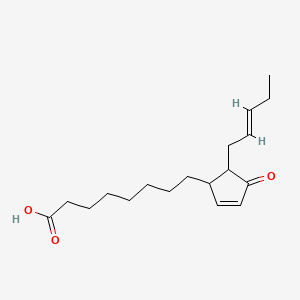
![3-[4-[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]-3-(4-methylphenyl)pyrazol-1-yl]propanoic acid](/img/structure/B1240353.png)
